molecular formula C19H21N3O2S B2624568 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 721416-33-7

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2624568
CAS No.: 721416-33-7
M. Wt: 355.46
InChI Key: VGYGBFLEIUIVID-UHFFFAOYSA-N
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Description

2-[4-(Piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the discovery and development of novel enzyme inhibitors. This molecule features a 2,3-dihydro-1H-isoindol-1-imine group linked via a phenyl ring to a piperidine-1-sulfonyl moiety. The piperidine sulfonamide scaffold is recognized in the design of inhibitors for various biological targets. For instance, recent studies highlight piperidine-linked sulfonamides as potent, selective inhibitors of cancer-associated carbonic anhydrase isoforms . Furthermore, the isoindoline core structure is a privileged scaffold in drug discovery. Research indicates that derivatives of isoindoline-1,3-dione exhibit promising biological activities, including potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disease research such as Alzheimer's disease therapy . Separately, compounds containing a piperidine subunit have been investigated for their ability to inhibit the NLRP3 inflammasome, a key mediator of inflammatory processes . The specific spatial arrangement and electronic properties conferred by the piperidine-sulfonyl group connected to the isoindol-imine system make this compound a valuable chemical tool for researchers. It is suited for probing structure-activity relationships (SAR), optimizing lead compounds, and exploring new mechanisms of action in areas like oncology, neuroscience, and immunology. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c20-19-18-7-3-2-6-15(18)14-22(19)16-8-10-17(11-9-16)25(23,24)21-12-4-1-5-13-21/h2-3,6-11,20H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYGBFLEIUIVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multiple steps, starting with the preparation of the piperidine sulfonyl phenyl precursor. This precursor can be synthesized through a series of reactions, including sulfonylation and aromatic substitution. The final step involves the cyclization of the intermediate to form the dihydroisoindole structure under controlled conditions, such as using a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as oncology and neurology.

    Industry: Its unique properties may be exploited in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and practical availability:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Availability
2-[4-(Piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (Target) C19H21N3O2S ~355.1 Piperidine-1-sulfonyl High polarity due to sulfonamide; potential kinase inhibition activity Discontinued
2-[4-(Morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine C19H21N3O3S 371.46 Morpholine-4-sulfonyl Enhanced solubility in polar solvents; O-atom in morpholine alters H-bonding Available (95% purity)
2-[4-(Methylsulfanyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine C15H14N2S 254.35 Methylsulfanyl Lower polarity; thioether group may improve membrane permeability Available
2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine C14H11ClN2 242.71 Chlorophenyl Halogenated aryl group; potential electrophilic reactivity Available (American Elements)
2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine C17H18N2 250.35 Isopropyl Hydrophobic substituent; likely improved metabolic stability Available

Structural and Functional Differences

Sulfonyl Group Variations :

  • The piperidine-1-sulfonyl group in the target compound introduces a basic amine (pKa ~11) and a sulfonamide, which can participate in hydrogen bonding. In contrast, the morpholine-4-sulfonyl analog (C19H21N3O3S) contains an additional oxygen atom in the morpholine ring, increasing polarity and altering hydrogen-bonding capacity .
  • Replacement of sulfonyl with methylsulfanyl (C15H14N2S) reduces polarity, favoring lipophilic environments such as cell membranes .

Physicochemical and Practical Considerations

  • Solubility : Sulfonyl-containing derivatives (e.g., piperidine/morpholine analogs) exhibit higher aqueous solubility compared to methylsulfanyl or chlorophenyl variants due to polar sulfonamide groups.
  • Commercial Status : The target compound’s discontinued status contrasts with the availability of analogs like the morpholine derivative (95% purity, Enamine Ltd) , underscoring the importance of substituent choice in drug discovery pipelines.

Biological Activity

2-[4-(Piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects. The compound's structure, synthesis, and biological evaluations are discussed in detail.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₉H₂₁N₃O₂S. Its structure features a piperidine moiety linked to an isoindole framework, which is known for various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial properties. A study synthesized a series of piperidine derivatives and assessed their antibacterial activity against several strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC₅₀ values significantly lower than standard drugs .

CompoundBacterial StrainIC₅₀ (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains tested2.17
ThioureaReference standard21.25

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases like Alzheimer's. Inhibitory assays demonstrated that certain derivatives exhibited strong AChE inhibition with IC₅₀ values comparable to established inhibitors .

Acetylcholinesterase Inhibition Assay:

The method involved mixing the test compound with AChE and measuring absorbance changes at 405 nm after incubation. Eserine was used as a positive control.

Urease Inhibition

Urease inhibitors are crucial in managing conditions like urinary tract infections and kidney stones. Compounds derived from similar piperidine structures displayed noteworthy urease inhibition, indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

The pharmacological activities of the compound can be attributed to its structural components:

  • Piperidine Moiety : Known for analgesic and anti-inflammatory effects.
  • Sulfonamide Group : Associated with antibacterial action and enzyme inhibition.
  • Isoindole Framework : Contributes to various bioactivities, including anticancer properties.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and colorectal cancer cell lines .
    Cancer Cell LineIC₅₀ (µM)
    Breast Cancer7.9
    Colorectal Cancer92
  • Neuropsychiatric Disorders : The compound's potential as a neuroleptic drug was evaluated through receptor binding assays, showing significant affinity for serotoninergic and dopaminergic receptors, suggesting implications for treating conditions like schizophrenia .

Q & A

Q. Example Workflow :

Simulate sulfonylation step using DFT.

Identify rate-limiting step (e.g., chloride displacement).

Optimize solvent polarity (ε) to stabilize transition state .

Basic: How to ensure compound stability during storage?

Methodological Answer:
Stability Protocol:

ConditionTest MethodAcceptable Criteria
Temperature (25°C)HPLC purity over 30 daysDegradation ≤2%
Light (UV exposure)Photostability chamberNo new HPLC peaks
Humidity (75% RH)Karl Fischer titrationWater content ≤0.5%

Storage Recommendation : Lyophilize and store at -20°C under argon .

Advanced: How to address low reproducibility in biological assays?

Methodological Answer:

Compound Integrity : Verify purity via LC-MS before each assay. Check for hydrate/solvate formation .

Assay Conditions :

  • Pre-incubate compound in assay buffer (pH 7.4) for 24 hours to detect precipitation .
  • Include controls for nonspecific binding (e.g., BSA) .

Data Normalization : Use Z-factor to assess assay robustness. Discard runs with Z < 0.5 .

Root Cause Analysis : If IC₅₀ varies >10%, re-synthesize batches and compare LogP values (shake-flask method) .

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